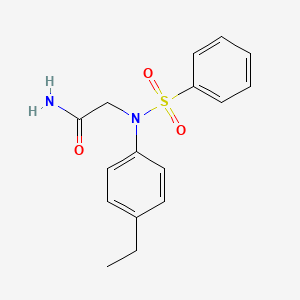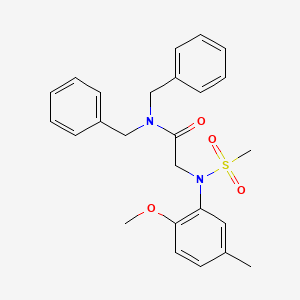
N-2-biphenylyl-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorobenzamides, including compounds similar to N-2-biphenylyl-4-fluorobenzamide, often involves nucleophilic aromatic substitution reactions, amide coupling reactions, or cycloaddition reactions. For example, a formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride in the presence of CuI and LiOH produced fluorescent 1-amino-2,3-naphthalic anhydrides in good yields, showcasing the versatility and reactivity of fluoro-substituted benzamides in synthetic chemistry (Lu et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be determined by X-ray crystallography, NMR, and DFT calculations. Crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been described, showing significant insights into the conformation of the molecules, with aromatic rings being inclined to one another, demonstrating the influence of fluorine substitution on the molecular geometry (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorobenzamides participate in various chemical reactions, including cycloadditions and C-H activation processes. For instance, the iron-catalyzed, fluoroamide-directed C-H fluorination showcases the reactivity of such compounds towards selective fluorination reactions, a critical reaction for the introduction of fluorine atoms into organic molecules, enhancing their properties (Groendyke et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-(biphenyl-2-yl)-4-fluorobenzamide, also known as N-2-biphenylyl-4-fluorobenzamide, is a potent inhibitor of cancer cell growth . The primary target of this compound is the Cdk4-cyclin D1 enzyme . This enzyme plays a crucial role in cell cycle control .
Mode of Action
The compound interacts with its target, the Cdk4-cyclin D1 enzyme, inhibiting its function . This inhibition blocks the growth of cancer cells, primarily at the G2/M phase of the cell cycle . It also has the ability to inhibit tubulin polymerization in vitro and acts as an enhancer of tubulin depolymerization of paclitaxel-stabilized tubulin in live cells .
Biochemical Pathways
The compound affects the cell cycle control pathway, specifically the pathway that links pRb, p16INK4A, cyclin D1, and Cdk4 . By inhibiting the Cdk4-cyclin D1 enzyme, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
A study in balb/c mice indicated good plasma exposure after intravenous administration
Result of Action
The inhibition of the Cdk4-cyclin D1 enzyme and the disruption of the cell cycle lead to the arrest of cancer cell growth . In p53-positive cells, the compound upregulates the expression of p53, p21, and p27 proteins, while it downregulates the expression of cyclin B1 and Cdk1 . It selectively kills SV40-transformed mouse embryonic hepatic cells and human fibroblasts rather than untransformed cells .
Propiedades
IUPAC Name |
4-fluoro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXDAVMISPLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)


